4-(6-Methoxyquinazolin-2-yl)benzoic acid
Description
4-(6-Methoxyquinazolin-2-yl)benzoic acid is a quinazoline derivative characterized by a methoxy substituent at the 6-position of the quinazoline ring and a benzoic acid moiety linked via a carbon-carbon bond at the 4-position. The methoxy group enhances lipophilicity and may influence binding interactions with biological targets, while the benzoic acid moiety contributes to solubility and hydrogen-bonding capacity . Although direct structural data for this compound is absent in the provided evidence, analogous compounds, such as 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (S1), highlight the importance of substituent positioning on biological activity .
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-(6-methoxyquinazolin-2-yl)benzoic acid |
InChI |
InChI=1S/C16H12N2O3/c1-21-13-6-7-14-12(8-13)9-17-15(18-14)10-2-4-11(5-3-10)16(19)20/h2-9H,1H3,(H,19,20) |
InChI Key |
JMKLXYPQIITMTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(N=C2C=C1)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-(6-Methoxyquinazolin-2-yl)benzoic acid and related compounds:
Key Observations:
Substituent Effects: Methoxy vs. However, bromo/iodo substituents may enhance halogen bonding in kinase interactions . Positioning of Benzoic Acid: The 4-position linkage (target compound) vs. 3-position () alters molecular conformation, affecting target binding.
Synthetic Routes :
- The target compound’s synthesis may involve Suzuki-Miyaura coupling (as in ) or nucleophilic aromatic substitution, contrasting with diazotization methods used for azo derivatives .
Physical Properties :
- The pKa of the benzoic acid moiety (~2.5–3.0 for 4-methoxybenzoic acid ) influences ionization state under physiological conditions, critical for bioavailability.
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